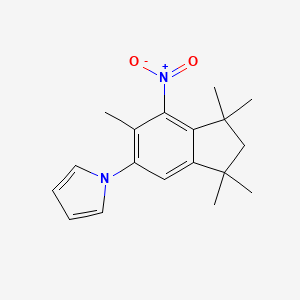![molecular formula C19H15Cl2N3O B2447247 N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide CAS No. 1808528-30-4](/img/structure/B2447247.png)
N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide, also known as BCCP, is a chemical compound that has been studied extensively in the field of scientific research. It has been found to have a wide range of potential applications, particularly in the areas of cancer treatment and drug development.
Mecanismo De Acción
The mechanism of action of N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In addition, N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide is its strong anti-cancer properties. It has been found to be effective against a wide range of cancer types, making it a promising candidate for further research. However, one of the limitations of N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide is its complex synthesis process, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of focus is the study of N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide's potential applications in other areas, such as drug development and the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide is a complex process that involves several steps. The first step is the reaction between 2-chloronicotinic acid and thionyl chloride, which produces 2-chloronicotinoyl chloride. This compound is then reacted with 3-amino-4-chlorobenzylamine to produce N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to have strong anti-cancer properties, particularly against breast cancer cells. In addition, N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide has also been found to be effective against other types of cancer, including lung cancer and leukemia.
Propiedades
IUPAC Name |
N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O/c20-16-11-14(24-19(25)15-7-4-10-22-18(15)21)8-9-17(16)23-12-13-5-2-1-3-6-13/h1-11,23H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCIPSQNICBUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]purine](/img/structure/B2447165.png)
![3-ethyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447166.png)





![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)
![5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2447178.png)
![1-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2447183.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2447185.png)
![2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide](/img/structure/B2447186.png)
![1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2447187.png)